

Cross-resistance patterns between Neladalkib and other ALK inhibitors

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Compound of Interest		
Compound Name:	Neladalkib	
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A Comprehensive Guide to Cross-Resistance Patterns Between **Neladalkib** and Other ALK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The development of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of ALK-positive non-small cell lung cancer (NSCLC). However, the efficacy of these therapies is often limited by the emergence of acquired resistance, frequently driven by secondary mutations within the ALK kinase domain. **Neladalkib** (NVL-655) is a fourth-generation, brain-penetrant, ALK-selective TKI specifically designed to overcome the limitations of its predecessors by targeting a broad spectrum of ALK mutations, including complex compound mutations that confer resistance to third-generation inhibitors.

This guide provides an objective comparison of **Neladalkib**'s performance against other ALK inhibitors, supported by preclinical and clinical data, to elucidate its cross-resistance profile.

Overcoming Acquired Resistance: Neladalkib's Mechanism of Action

Neladalkib is a rationally designed TKI that maintains a potent inhibitory activity against diverse ALK fusions, activating alterations, and a wide range of resistance mutations.[1] Its structural design allows it to bind effectively to the ALK kinase domain even in the presence of mutations that sterically hinder or alter the conformation targeted by previous generations of



inhibitors.[2] Crucially, **Neladalkib** was engineered to be highly selective for ALK over the structurally related Tropomyosin Receptor Kinase (TRK) family, aiming to avoid the neurological adverse events associated with TRK inhibition, a dose-limiting toxicity for some earlier-generation TKIs.[3][4]

Preclinical studies demonstrate that **Neladalkib** is particularly effective against the G1202R mutation—a common resistance mechanism to second-generation TKIs—and complex compound mutations (e.g., G1202R plus another mutation) that render third-generation inhibitors like lorlatinib ineffective.[3][5]

Data Presentation: Comparative Efficacy Against ALK Mutations

The following tables summarize the quantitative data on the inhibitory activity of **Neladalkib** compared to other ALK TKIs against wild-type and various mutant ALK oncoproteins.

Table 1: Preclinical Inhibitory Activity (IC50, nM) Against

Single ALK Resistance Mutations

ALK Variant	Neladalkib (NVL-655)	Alectinib	Lorlatinib	Crizotinib
EML4-ALK WT	< 1	1.9	1.0	3.0
L1196M (Gatekeeper)	< 1	7.5	3.0	15.0
G1269A	< 1	2.5	2.0	4.0
I1171N	< 1	25.0	10.0	5.0
G1202R	1.8	595	80	560

Data synthesized from preclinical studies.[1][6] IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. Lower values indicate higher potency.



Table 2: Preclinical Inhibitory Activity (IC50, nM) Against

Lorlatinib-Resistant Compound Mutations

ALK Compound Mutation	Neladalkib (NVL-655)	Lorlatinib
G1202R + L1196M	2.9	948
G1202R + G1269A	2.0	487
G1202R + C1156Y	1.5	250
I1171N + L1198H	< 1	150

Preclinical data highlights **Neladalkib**'s significantly improved potency (≥100-fold) against compound mutations that are highly resistant to lorlatinib.[1][4][7]

Table 3: Clinical Activity of Neladalkib in TKI-Pretreated

Patients (ALKOVE-1 Study)

Patient Population	Objective Response Rate (ORR)
All ALK+ Solid Tumors (n=34)	44%
ALK TKI Pre-treated (n=21)	29% (6 of 21)
ALK TKI Naïve (n=13)	69% (9 of 13)

Preliminary data from the Phase 1/2 ALKOVE-1 study demonstrates that **Neladalkib** elicits durable responses in heavily pretreated patients with ALK-positive solid tumors, including those refractory to prior ALK TKIs.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in this guide.

In Vitro Drug Sensitivity and Resistance Profiling

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of ALK inhibitors against cell lines engineered to express specific ALK mutations.



- Cell Line Generation: Murine pro-B Ba/F3 cells, which are dependent on IL-3 for survival, are stably transfected with plasmids encoding EML4-ALK wild-type or EML4-ALK harboring specific resistance mutations (e.g., G1202R, L1196M/G1202R). Transfected cells become IL-3 independent, relying on the constitutively active ALK fusion protein for proliferation and survival.
- Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
- Drug Preparation: ALK inhibitors (Neladalkib, Lorlatinib, etc.) are dissolved in DMSO to create 10 mM stock solutions. Serial dilutions are prepared in culture medium to achieve final concentrations for the assay.
- Cell Viability Assay:
 - Cells are seeded into 96-well plates at a density of 5,000 cells per well.
 - \circ Cells are treated with a range of inhibitor concentrations (typically from 0.1 nM to 10 μ M) or DMSO as a vehicle control.
 - After 72 hours of incubation, cell viability is measured using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
- Data Analysis: Luminescence data is normalized to the DMSO control. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).

N-ethyl-N-nitrosourea (ENU) Mutagenesis Screen for Resistance Prediction

This protocol simulates the development of acquired resistance to identify the mutation spectrum that may arise under the selective pressure of an ALK inhibitor.[10]

 Cell Treatment: Ba/F3 cells expressing EML4-ALK are treated with the chemical mutagen ENU for 24 hours to induce random point mutations across the genome.



- Drug Selection: Following mutagenesis, cells are washed and plated in 96-well plates in the presence of a specific ALK TKI (e.g., **Neladalkib**, alectinib, or lorlatinib) at a clinically relevant concentration.
- Resistance Monitoring: The plates are monitored for 28 days. The emergence of proliferating cell colonies in a well indicates the selection of a TKI-resistant clone.
- Mutation Identification: Genomic DNA is extracted from the resistant clones. The ALK kinase domain is amplified via PCR and sequenced using Sanger sequencing to identify the specific mutation(s) conferring resistance.[10]

Clinical Trial Protocol Summary: ALKOVE-1 (NCT05384626)

The ALKOVE-1 study is a Phase 1/2 clinical trial designed to evaluate the safety, tolerability, and anti-tumor activity of **Neladalkib**.[11]

- Study Design: A multi-center, open-label, dose-escalation (Phase 1) and dose-expansion (Phase 2) study.
- Participants: Patients with locally advanced or metastatic solid tumors harboring an ALK rearrangement or activating mutation who have progressed on or are intolerant to standard-of-care therapies.
- Phase 1 Objectives: To determine the maximum tolerated dose (MTD) and recommended
 Phase 2 dose (RP2D) of Neladalkib.
- Phase 2 Objectives: To evaluate the Objective Response Rate (ORR) of Neladalkib at the RP2D, as assessed by Blinded Independent Central Review (BICR) per RECIST 1.1 criteria.
 [11]
- Key Secondary Objectives: Duration of Response (DOR), Progression-Free Survival (PFS),
 Overall Survival (OS), and intracranial ORR.
- Biomarker Analysis: Tumor tissue and/or blood samples are collected to analyze ALK resistance mutations and other potential biomarkers of response and resistance.





Mandatory Visualization ALK Signaling and TKI Resistance Mechanisms

// Edges ALK -> {RAS_MAPK, PI3K_AKT, JAK_STAT} [color="#34A853"]; {RAS_MAPK, PI3K_AKT, JAK_STAT} -> Cell_Outcomes [color="#34A853"];

{Crizotinib, Alectinib, Lorlatinib, **Neladalkib**} -> ALK [arrowhead=T, color="#EA4335", style=dashed, label=" Inhibition"];

OnTarget -> ALK [arrowhead=odot, color="#202124", label=" Alters binding site"]; L1196M -> Crizotinib [arrowhead=T, color="#EA4335", style=bold, label=" Resistance"]; G1202R -> Alectinib [arrowhead=T, color="#EA4335", style=bold, label=" Resistance"]; Compound -> Lorlatinib [arrowhead=T, color="#EA4335", style=bold, label=" Resistance"]; Neladalkib -> {G1202R, Compound} [arrowhead=T, color="#34A853", style=dashed, label=" Overcomes"];

Bypass -> {RAS_MAPK, PI3K_AKT} [arrowhead=vee, color="#4285F4", style=dashed, label="Reactivates"]; OnTarget -> {L1196M, G1202R, Compound} [style=invis]; } end_dot Caption: ALK signaling pathway, points of TKI inhibition, and mechanisms of resistance.

Experimental Workflow for Identifying TKI Resistance

// Edges Patient -> Biopsy [color="#202124"]; Biopsy -> Sequencing [color="#202124"]; Sequencing -> Analysis [color="#202124"]; Analysis -> {OnTarget, OffTarget, Unknown} [color="#202124"]; OnTarget -> Validation [label="Confirm mutation\nconfers resistance", style=dashed, color="#5F6368"]; Validation -> NewTherapy [color="#202124"]; {OnTarget, OffTarget} -> NewTherapy [label="Select appropriate TKI\nor combination therapy", color="#202124"]; } end_dot Caption: Workflow for identifying and validating mechanisms of TKI resistance.

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References



- 1. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. investors.nuvalent.com [investors.nuvalent.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. NVL-655: a promising new option in pre-treated, drug-resistant ALK-mutated NSCLC -Medical Conferences [conferences.medicom-publishers.com]
- 6. New generation anaplastic lymphoma kinase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. onclive.com [onclive.com]
- 9. investors.nuvalent.com [investors.nuvalent.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. med.stanford.edu [med.stanford.edu]
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